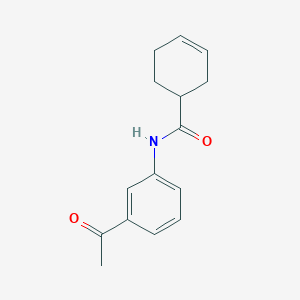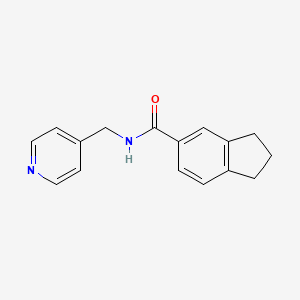
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as PIM447, is a small molecule inhibitor of PIM kinases. PIM kinases are a family of serine/threonine kinases that play a crucial role in cell proliferation, survival, and differentiation. The overexpression of PIM kinases has been linked to the development and progression of various types of cancer. PIM447 has been shown to inhibit the activity of PIM kinases, leading to the suppression of tumor growth and proliferation.
Mécanisme D'action
PIM kinases play a crucial role in cell survival and proliferation by regulating various downstream signaling pathways. N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. This leads to the suppression of downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The inhibition of PIM kinases by this compound also leads to the activation of the tumor suppressor protein p53, which is known to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer agents. This compound has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies. However, further studies are needed to evaluate the long-term safety and efficacy of this compound in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its potent antitumor activity in preclinical models of cancer. It has also been shown to enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy. However, one of the limitations of this compound is its specificity for PIM kinases, which may limit its efficacy in cancers that do not overexpress PIM kinases. In addition, further studies are needed to evaluate the long-term safety and efficacy of this compound in clinical trials.
Orientations Futures
There are several future directions for the development of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide. One of the main directions is the evaluation of its safety and efficacy in clinical trials. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in various types of cancer. Another future direction is the development of combination therapies with this compound and other anticancer agents. The combination of this compound with other agents that target downstream signaling pathways may enhance its efficacy and overcome the limitations of its specificity for PIM kinases. Finally, the identification of biomarkers that can predict the response to this compound may help to identify patients who are most likely to benefit from this therapy.
Méthodes De Synthèse
The synthesis of N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide involves the condensation of 4-bromomethylpyridine with 2,3-dihydro-1H-indene-5-carboxamide in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques. The synthesis of this compound has been reported in several research articles, and it is considered a relatively simple and efficient process.
Applications De Recherche Scientifique
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, prostate cancer, and pancreatic cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(18-11-12-6-8-17-9-7-12)15-5-4-13-2-1-3-14(13)10-15/h4-10H,1-3,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSCXGJJBGKNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)
![2-(2',5'-dioxospiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,4'-imidazolidine]-1'-yl)-N-methyl-N-propan-2-ylacetamide](/img/structure/B7454903.png)
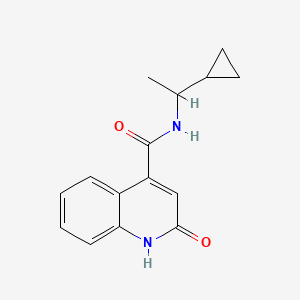
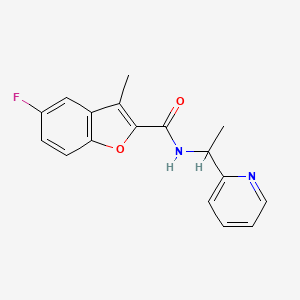
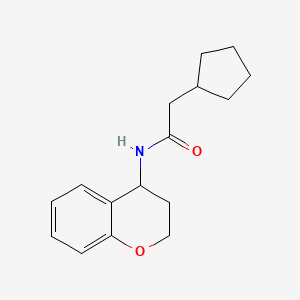
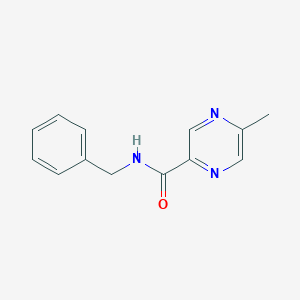
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
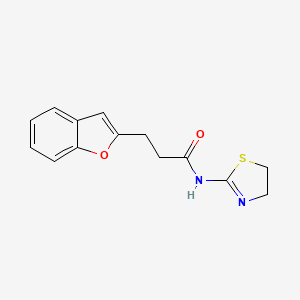
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)
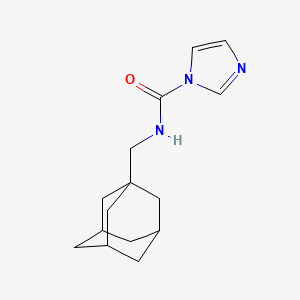
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)
